Cas no 2228367-92-6 (3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine)

3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine
- EN300-1920352
- 3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
- 2228367-92-6
-
- インチ: 1S/C8H9BrClNS/c9-7-2-6(12-8(7)10)1-5-3-11-4-5/h2,5,11H,1,3-4H2
- InChIKey: ROEOJAZITIFGQW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(SC(=C1)CC1CNC1)Cl
計算された属性
- せいみつぶんしりょう: 264.93276g/mol
- どういたいしつりょう: 264.93276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 40.3Ų
3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920352-5.0g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 5g |
$4930.0 | 2023-06-01 | ||
Enamine | EN300-1920352-2.5g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1920352-0.05g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1920352-10.0g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 10g |
$7312.0 | 2023-06-01 | ||
Enamine | EN300-1920352-0.25g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1920352-1g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1920352-0.1g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1920352-0.5g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1920352-1.0g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 1g |
$1701.0 | 2023-06-01 | ||
Enamine | EN300-1920352-10g |
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine |
2228367-92-6 | 10g |
$6390.0 | 2023-09-17 |
3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
4. Back matter
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
3-(4-bromo-5-chlorothiophen-2-yl)methylazetidineに関する追加情報
3-(4-Bromo-5-Chlorothiophen-2-Yl)methylazetidine: A Comprehensive Overview
The compound with CAS No. 2228367-92-6, known as 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a thiophene ring with an azetidine moiety, creating a molecule with potential applications in drug discovery and materials science.
Thiophene derivatives have long been recognized for their versatility in organic synthesis due to their aromaticity and ability to participate in various chemical reactions. The presence of bromine and chlorine substituents on the thiophene ring in this compound further enhances its reactivity and selectivity, making it a valuable building block in medicinal chemistry.
Recent studies have focused on the synthesis and characterization of this compound, particularly its stereochemical properties and reactivity under different conditions. Researchers have explored its potential as a precursor for more complex molecules, leveraging its unique structure to design novel bioactive compounds.
In terms of applications, 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine has shown promise in the development of antitumor agents. Its ability to interact with specific biological targets makes it a candidate for further investigation in preclinical studies.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by its coupling with an azetidine ring. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, making the compound more accessible for research purposes.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that it undergoes hydrolysis under specific conditions, highlighting the importance of proper waste management practices in chemical laboratories.
In conclusion, 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine stands out as a versatile and intriguing molecule with a wide range of potential applications. Its continued exploration will undoubtedly contribute to advancements in both academic research and industrial applications.
2228367-92-6 (3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine) 関連製品
- 881444-99-1(4-methyl-N-4-(morpholine-4-sulfonyl)phenyl-1,2,3-thiadiazole-5-carboxamide)
- 902836-87-7(N-ethyl-n-methyl-2-piperidin-4-yloxyacetamide)
- 330657-24-4((3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one)
- 1421531-04-5(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid)
- 32669-54-8(2-(2,5-Dimethylphenyl)ethanethioamide)
- 502910-52-3(2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide)
- 326474-68-4(1-methyl-1H-indazole-3-thiol)
- 1019096-39-9(5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide)
- 2138261-49-9(5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol)
- 27070-61-7(1,1,2,2,3,3-Hexafluoropropane)




